molecular formula C15H13NO2 B14046273 10-(2-Hydroxyethyl)acridin-1-one CAS No. 69851-69-0

10-(2-Hydroxyethyl)acridin-1-one

Cat. No.: B14046273
CAS No.: 69851-69-0
M. Wt: 239.27 g/mol
InChI Key: MJXKAQFWERWPDU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 10-(2-Hydroxyethyl)acridin-1-one typically involves the reaction of acridin-9(10H)-one with appropriate alkyl halides in the presence of a base such as sodium hydroxide (NaOH) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent such as 2-butanone . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

10-(2-Hydroxyethyl)acridin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding acridone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced acridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the hydroxyethyl group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds.

Scientific Research Applications

10-(2-Hydroxyethyl)acridin-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10-(2-Hydroxyethyl)acridin-1-one involves its interaction with DNA. The planar ring structure allows the compound to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation can lead to the inhibition of DNA replication and transcription, making it effective as an anticancer agent.

Comparison with Similar Compounds

10-(2-Hydroxyethyl)acridin-1-one can be compared with other acridine derivatives such as:

The uniqueness of this compound lies in its specific hydroxyethyl substitution, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.

Properties

CAS No.

69851-69-0

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

10-(2-hydroxyethyl)acridin-1-one

InChI

InChI=1S/C15H13NO2/c17-9-8-16-13-5-2-1-4-11(13)10-12-14(16)6-3-7-15(12)18/h1-7,10,17H,8-9H2

InChI Key

MJXKAQFWERWPDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=O)C=CC=C3N2CCO

Origin of Product

United States

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